molecular formula C12H9F3N2O B13134308 (6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol

(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol

Cat. No.: B13134308
M. Wt: 254.21 g/mol
InChI Key: HANVMNMEPFGDCA-UHFFFAOYSA-N
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Description

(6-(Trifluoromethyl)-[2,4’-bipyridin]-3-yl)methanol is a chemical compound with the molecular formula C12H9F3N2O It is characterized by the presence of a trifluoromethyl group attached to a bipyridine structure, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Trifluoromethyl)-[2,4’-bipyridin]-3-yl)methanol typically involves the following steps:

    Starting Materials:

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI).

    Methanol Addition: The final step involves the addition of a methanol group to the bipyridine structure, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of (6-(Trifluoromethyl)-[2,4’-bipyridin]-3-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(6-(Trifluoromethyl)-[2,4’-bipyridin]-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(6-(Trifluoromethyl)-[2,4’-bipyridin]-3-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6-(Trifluoromethyl)-[2,4’-bipyridin]-3-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)pyridine-3-methanol
  • 2-(Trifluoromethyl)-3,1-benzoxazone
  • 6-Iodo-2-(trifluoromethyl)-4(3H)-quinazolinone

Uniqueness

(6-(Trifluoromethyl)-[2,4’-bipyridin]-3-yl)methanol is unique due to its bipyridine structure combined with a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H9F3N2O

Molecular Weight

254.21 g/mol

IUPAC Name

[2-pyridin-4-yl-6-(trifluoromethyl)pyridin-3-yl]methanol

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)10-2-1-9(7-18)11(17-10)8-3-5-16-6-4-8/h1-6,18H,7H2

InChI Key

HANVMNMEPFGDCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1CO)C2=CC=NC=C2)C(F)(F)F

Origin of Product

United States

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